Cyclohexyl (3-fluorophenyl)methanol
Description
Cyclohexyl (3-fluorophenyl)methanol is a secondary alcohol featuring a cyclohexyl group and a 3-fluorophenyl moiety attached to a central methanol carbon. This compound belongs to a class of fluorinated aromatic alcohols, which are of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by fluorine substitution. The 3-fluorophenyl group enhances molecular interactions such as hydrogen bonding and hydrophobic effects, making it a critical structural motif in drug design, particularly in protease inhibitors and antimicrobial agents .
Properties
IUPAC Name |
cyclohexyl-(3-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10,13,15H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLYBKPOIMOVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Cyclohexyl (3-fluorophenyl)methanol has been studied for its interactions with various biological targets, indicating potential therapeutic applications:
- Receptor Modulation : The compound may interact with specific receptors and enzymes, modulating biological pathways that could lead to therapeutic effects. Its unique structure allows it to bind selectively to certain biological targets, influencing their activity .
- Pharmacological Studies : Research has shown that compounds with similar structures can exhibit varying pharmacokinetic and pharmacodynamic properties. The positioning of the fluorine atom on the phenyl ring is crucial for determining the compound's biological activity .
Applications in Medicinal Chemistry
The compound's unique features make it a candidate for drug development:
- Pharmaceutical Intermediates : this compound can serve as an intermediate in synthesizing more complex pharmaceutical compounds. For instance, it is involved in creating analogs that target specific diseases, including metabolic disorders .
- Therapeutic Potential : Studies suggest that this compound may play a role in treating conditions such as obesity and metabolic syndrome by acting on relevant receptors associated with these disorders .
Case Studies
- Pharmacological Screening : A high-throughput screening campaign identified small-molecule antagonists related to cyclohexyl derivatives, demonstrating their potential in modulating receptor activity linked to metabolic functions .
- Synthesis Pathways : Various synthetic routes have been developed for producing this compound, showcasing its versatility as a building block for more complex molecules used in therapeutic applications .
Mechanism of Action
The mechanism by which cyclohexyl (3-fluorophenyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Cyclohexyl (3-Fluorophenyl)methanol and Analogues
| Compound Name | Substituents | Molecular Formula | Key Structural Features |
|---|---|---|---|
| This compound | Cyclohexyl, 3-fluorophenyl | C₁₃H₁₇FO | Fluorine at meta-position on phenyl |
| Cyclohexyl(phenyl)methanol | Cyclohexyl, phenyl | C₁₃H₁₈O | Non-fluorinated phenyl group |
| trans-(4-(Trifluoromethyl)cyclohexyl)methanol | Trifluoromethyl on cyclohexyl | C₈H₁₃F₃O | Fluorination on cyclohexyl ring |
| 1-(3-Methoxyphenyl)cyclohexanol | Methoxy at 3-position | C₁₃H₁₈O₂ | Methoxy substituent instead of fluorine |
- Cyclohexyl(phenyl)methanol: Lacks fluorine, leading to reduced electronegativity and altered binding affinities. Used in etherification reactions with 89% yield, indicating high reactivity .
- trans-(4-(Trifluoromethyl)cyclohexyl)methanol: Fluorination on the cyclohexyl ring (similarity score 0.88 to this compound) enhances lipophilicity, impacting pharmacokinetic properties .
- 1-(3-Methoxyphenyl)cyclohexanol: Methoxy group increases polarity but reduces steric bulk compared to fluorine (molecular weight 206.28 vs. 208.23 for the fluorinated analogue) .
Table 2: Inhibitory Activity Against SARS-CoV-2 Mpro
| Compound | Substituent | IC₅₀ (nM) | Selectivity Index (SI) |
|---|---|---|---|
| 11a (Cyclohexyl) | Cyclohexyl | 53 | >189 |
| 11b (3-Fluorophenyl) | 3-Fluorophenyl | 40 | >139 |
- The 3-fluorophenyl derivative (11b) exhibits superior inhibitory activity (IC₅₀ = 40 nM) compared to the cyclohexyl analogue (11a, IC₅₀ = 53 nM), attributed to enhanced interactions with the enzyme's substrate-binding pocket .
- The cyclohexyl analogue (11a) shows higher selectivity (SI >189), suggesting reduced off-target effects, while 11b's fluorine may introduce slight cytotoxicity .
Physical and Chemical Properties
- Polarity and Retention in Chromatography: this compound’s fluorine increases polarity compared to non-fluorinated analogues, leading to longer retention on cyclohexyl-modified silica columns (e.g., CHROMABOND® C6H11ec) .
- Thermal Stability: Fluorination typically enhances thermal stability. For example, 3-phenyl-cyclohexanone (a ketone analogue) has a molecular weight of 174.24 g/mol, while the methanol derivative’s hydroxyl group introduces hydrogen-bonding capacity .
Biological Activity
Receptor Interactions
Cyclohexyl (3-fluorophenyl)methanol's structure suggests it may interact with certain biological receptors. The cyclohexyl group contributes to its hydrophobic properties, while the fluorophenyl group enhances its reactivity due to the electronegative fluorine atom. These structural features could allow the compound to bind to specific protein targets.
Enzyme Modulation
The compound may have the ability to modulate enzyme activity. Its unique structure, particularly the positioning of the fluorine atom on the phenyl ring, could influence its interactions with enzyme active sites.
Comparative Analysis
To better understand the potential biological activity of this compound, we can compare it to structurally similar compounds:
| Compound | Structural Similarity | Potential Biological Differences |
|---|---|---|
| Cyclohexyl (4-fluorophenyl)methanol | Very similar, different fluorine position | May have altered receptor binding properties |
| Cyclohexyl (2-fluorophenyl)methanol | Very similar, different fluorine position | Could exhibit varied enzyme interactions |
| Cyclohexyl (3-chlorophenyl)methanol | Similar structure, chlorine instead of fluorine | Likely different electronic properties affecting reactivity |
The specific positioning of the fluorine atom in this compound significantly influences its chemical reactivity and potential biological activity compared to these similar compounds.
Pharmacological Implications
While specific pharmacological data for this compound is not available in the provided search results, we can draw some inferences based on related compounds:
- Antibacterial Activity : Some benzofuran compounds, which share structural similarities with our compound of interest, have shown antibacterial properties . However, a study on a related compound (CY3) showed only moderate antibacterial activity with a MIC value > 100 µg/mL against five bacterial strains .
- Antifungal Activity : The same study on CY3 reported antifungal activity against Candida albicans, Candida parapsilosis, and Candida tropicalis with an MIC of 50 µg/mL .
- Cytotoxicity : Cytotoxicity tests on the CY3 compound against Vero and HepG2 cell lines showed a CC50 of 200 µM for both cell lines .
ADMET Properties
While specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for this compound is not available, we can consider the properties of similar compounds:
- BBB Permeability : The CY3 compound showed the ability to cross the blood-brain barrier .
- Human Intestinal Absorption (HIA) : A favorable amount of HIA was observed for the CY3 compound .
- Caco-2 Permeability : The CY3 compound showed minimal Caco-2 cell permeability .
- Toxicity : The CY3 compound did not show toxicity or carcinogenicity in the Ames mutagenicity test .
It's important to note that while these properties provide insights, they cannot be directly extrapolated to this compound without further specific studies.
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely documented method for synthesizing cyclohexyl (3-fluorophenyl)methanol involves the nucleophilic addition of a cyclohexyl Grignard reagent to 3-fluorobenzaldehyde. This two-step process begins with the preparation of cyclohexylmagnesium bromide (CyMgBr), typically generated by reacting magnesium turnings with cyclohexyl bromide in anhydrous tetrahydrofuran (THF) or heptane. The Grignard reagent subsequently attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde, forming a magnesium alkoxide intermediate. Acidic workup (e.g., with dilute H₂SO₄ or HCl) protonates the alkoxide, yielding the secondary alcohol.
The stoichiometric ratio of Grignard reagent to aldehyde is critical. A 10–20% molar excess of CyMgBr ensures complete conversion of the aldehyde, minimizing side reactions such as enolization or over-addition.
Solvent and Temperature Optimization
Reaction solvents profoundly influence yield and selectivity. Patent data highlights the use of heptane-THF mixtures (3:1 v/v), which balance reagent solubility and exothermicity control. Conducting the reaction at 0–10°C suppresses aldol condensation byproducts, while maintaining Grignard reactivity. Post-addition, the mixture is stirred for 2–4 hours at 20–25°C to ensure complete alkoxide formation before quenching.
Table 1: Solvent Systems and Yields in Grignard Additions
Workup and Purification Strategies
Quenching the reaction with 2 M H₂SO₄ at 0–5°C prevents thermal degradation of the alcohol. Phase separation using heptanes followed by aqueous washes (water, brine) removes magnesium salts and residual acid. The organic layer is concentrated under reduced pressure (30–50°C, 120–200 mbar), with subsequent recrystallization from acetone/water (3:1) yielding chromatographically pure product (≥98% by HPLC). Industrial-scale protocols employ continuous extraction and wiped-film evaporation to enhance throughput.
Alternative Synthetic Routes: Ketone Reduction and Catalytic Hydrogenation
Reduction of Cyclohexyl (3-Fluorophenyl)ketone
While less common, the reduction of cyclohexyl (3-fluorophenyl)ketone provides an alternative pathway. Sodium borohydride (NaBH₄) in ethanol at 0°C selectively reduces the ketone to the secondary alcohol, albeit with moderate yields (60–65%) due to competing over-reduction. Asymmetric reductions using CBS (Corey-Bakshi-Shibata) catalysts or enzymatic methods remain underexplored but offer potential for enantioselective synthesis.
Hydrogenation of α,β-Unsaturated Intermediates
PMC studies describe the hydrogenation of α,β-unsaturated ketones (e.g., 3-cyclohexenone derivatives) as a precursor strategy. Palladium on carbon (Pd/C, 5–10 wt%) under 1–20 bar H₂ in methanol reduces the double bond, followed by ketone reduction to the alcohol. This method achieves 70–75% yields but requires stringent control of hydrogen pressure to avoid cyclohexyl ring hydrogenation.
Industrial-Scale Production and Process Intensification
Continuous Flow Reactor Systems
Patent data emphasizes the use of continuous flow reactors for large-scale Grignard syntheses. A tubular reactor design (ID 10 cm, L 2 m) with static mixers ensures efficient heat dissipation, enabling a 5-fold increase in throughput compared to batch processes. Real-time FTIR monitoring of the aldehyde conversion optimizes reagent dosing, reducing CyMgBr excess to 5–8%.
Solvent Recycling and Waste Minimization
Industrial plants recover >90% of THF/heptane mixtures via fractional distillation, while aqueous acidic waste is neutralized with CaCO₃ to precipitate Mg(OH)₂ for landfill disposal. Life-cycle assessments estimate a 40% reduction in carbon footprint compared to batch methods.
Stereochemical Considerations and Resolution Techniques
Racemization Dynamics
The stereogenic center in this compound racemizes at elevated temperatures (ΔG‡ = 105 kJ/mol), complicating enantiopure synthesis. Low-temperature workups (<10°C) and rapid crystallization mitigate racemization, preserving enantiomeric excess (ee) >85%.
Chiral Auxiliary Approaches
Diastereomeric resolution using (R)- or (S)-mandelic acid forms separable salts, achieving 92–94% ee after two recrystallizations. However, auxiliary-based methods incur 20–25% yield penalties, limiting industrial adoption.
Analytical Characterization and Quality Control
Spectroscopic Identification
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Cyclohexyl (3-fluorophenyl)methanol in academic settings?
- Methodological Answer : A common approach involves nucleophilic substitution (SN2) reactions. For example, reacting cyclohexyl methyl bromide with aqueous NaOH under controlled conditions can yield cyclohexyl methanol derivatives . However, for the 3-fluorophenyl substituent, Friedel-Crafts alkylation or Grignard reagent addition to fluorobenzaldehyde derivatives may be employed. Key considerations include solvent choice (e.g., methanol or ethers), temperature control, and purification via column chromatography (e.g., using CHROMABOND® C6H11ec phases for mid-polar compounds) .
Q. How should safety protocols be implemented when handling this compound?
- Methodological Answer : Safety measures include using fume hoods for volatile organic compounds, wearing nitrile gloves, and avoiding skin contact. Firefighting measures recommend CO₂ or dry chemical extinguishers. First aid for inhalation involves moving to fresh air and administering oxygen if necessary. Safety data sheets (SDS) for analogous compounds emphasize S23/S24/25 precautions (avoid breathing vapor, skin contact) .
Q. What crystallographic techniques are suitable for determining the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELX (e.g., SHELXL for refinement) and ORTEP-III (for visualization) are widely used. For example, a related compound (C21H21FO2S) was analyzed at 173 K with an R factor of 0.041, revealing chair conformations in cyclohexyl rings and dihedral angles between aromatic planes .
Advanced Research Questions
Q. How can multi-component coupling reactions be optimized to synthesize derivatives of this compound?
- Methodological Answer : Aryne chemistry enables three-component couplings. For instance, iodide-triggered reactions (e.g., using 2-iodophenyl precursors) can introduce fluorophenyl groups. Optimization requires fine-tuning stoichiometry, catalysts (e.g., Pd-based), and reaction time to minimize byproducts. Purity is enhanced via recrystallization from methanol/water mixtures .
Q. What advanced analytical methods resolve contradictions in reported stereochemical outcomes for this compound?
- Methodological Answer : Conflicting stereochemistry data can arise from dynamic NMR effects or crystal packing variations. High-resolution NMR (e.g., ¹H-¹³C HSQC) and temperature-dependent studies clarify dynamic behavior. SC-XRD analysis of multiple crystals (e.g., from different solvents) identifies packing-induced conformational changes .
Q. How does the cyclohexyl ring conformation influence the compound’s physicochemical properties?
- Methodological Answer : Chair conformations (evident in SC-XRD data) affect solubility and reactivity. Computational modeling (DFT or MD simulations) predicts energy barriers for ring flipping. Experimental validation involves comparing HPLC retention times (using CHROMABOND® C18 columns) of conformers stabilized in polar vs. nonpolar solvents .
Q. What strategies improve the yield of enantiomerically pure this compound?
- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or enzymatic kinetic resolution (lipases in methanol) are effective. Asymmetric catalysis (e.g., Jacobsen epoxidation catalysts) can directly yield enantiopure products. Purity is confirmed via chiral HPLC or polarimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
